molecular formula C18H20N2O5S B2801298 N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide CAS No. 300670-41-1

N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

Cat. No.: B2801298
CAS No.: 300670-41-1
M. Wt: 376.43
InChI Key: XZWMIPRWIDYYBJ-UHFFFAOYSA-N
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Description

N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a benzamide derivative featuring a 4-methoxyphenyl group attached to the amide nitrogen and a morpholine sulfonyl moiety at the 3-position of the benzene ring. Its synthesis typically involves coupling reactions, sulfonation, and functional group modifications, as observed in structurally related compounds .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-7-5-15(6-8-16)19-18(21)14-3-2-4-17(13-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWMIPRWIDYYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product. The reaction conditions typically involve refluxing in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the morpholine-4-sulfonyl group can enhance solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Key Substituents Molecular Formula (Inferred) Biological/Physicochemical Properties Reference
N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide (Target) 4-Methoxyphenyl, 3-morpholine sulfonyl C₁₉H₂₁N₃O₅S Enhanced solubility (morpholine sulfonyl), moderate metabolic stability
4-Methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide Oxadiazole ring, methylsulfanyl, 4-methyl C₂₀H₂₀N₄O₄S₂ Improved lipophilicity (methylsulfanyl), potential for aromatic stacking interactions (oxadiazole)
N-(2-furylmethyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide Furylmethyl group C₁₇H₂₀N₂O₆S Altered pharmacokinetics (furylmethyl may increase absorption)
4-methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Thiazole ring, pyridyl group C₂₀H₁₉N₅O₃S₂ Enhanced target binding (thiazole-pyridyl interaction), higher molecular weight
N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide Bromophenyl, methoxybenzamido C₂₁H₁₆BrN₂O₃ Electron-withdrawing Br may reduce solubility; dual amide linkage
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole ring, difluorophenyl Varies (X = H, Cl, Br) Tautomerism-dependent stability (thione vs. thiol forms)
Key Observations:

Triazole derivatives (e.g., ) exhibit tautomerism, which may influence their chemical stability and reactivity in biological systems.

Substituent Effects: Morpholine Sulfonyl Group: Common in the target and analogues (e.g., ), this group enhances solubility and serves as a hydrogen-bond acceptor. Methoxy vs.

Pharmacokinetic Implications: The furylmethyl group in may improve membrane permeability due to its hydrophobic character.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide?

The synthesis typically involves coupling a carboxylic acid derivative with an aniline group using reagents like DCC/HOBt to activate the carboxyl group. Key steps include:

  • Amide bond formation : React 3-(morpholine-4-sulfonyl)benzoic acid with 4-methoxyaniline using DCC/HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
  • Reaction optimization : Control temperature (20–25°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side reactions like sulfonamide hydrolysis .

Q. Table 1: Synthesis Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDCM or DMFHigher polarity improves coupling efficiency
Temperature20–25°CPrevents thermal degradation
Coupling ReagentDCC/HOBt (1.2 eq)Reduces racemization

Q. How can researchers analytically characterize this compound to confirm structure and purity?

Use a multi-technique approach:

  • NMR Spectroscopy : Confirm the presence of the methoxyphenyl (δ 3.8 ppm, singlet) and morpholine-sulfonyl (δ 3.6–3.7 ppm, multiplet) groups via 1^1H and 13^{13}C NMR .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ at m/z 407.12 for C19_{19}H22_{22}N2_2O5_5S) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., PI3K) or proteases using fluorogenic substrates. Morpholine-sulfonyl groups often enhance binding to ATP pockets .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. IC50_{50} values <10 μM suggest therapeutic potential .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine logP and guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Core modifications : Replace the methoxyphenyl with fluorinated or heteroaromatic groups to enhance lipophilicity and binding to hydrophobic enzyme pockets .
  • Sulfonamide tuning : Substitute morpholine with piperazine or thiomorpholine to alter electron-withdrawing effects and hydrogen-bonding capacity .
  • Bioisosteric replacement : Substitute benzamide with tetrazole (as in ) to improve metabolic stability .

Q. Table 2: SAR Trends

ModificationObserved EffectReference
Methoxy → FluorineIncreased kinase inhibition
Morpholine → PiperazineEnhanced solubility

Q. How should researchers resolve contradictions in fluorescence or bioactivity data?

  • Fluorescence variability : Replicate conditions from (pH 5, 25°C, λex_{ex} 340 nm) and validate solvent effects (e.g., DMSO quenches fluorescence at >5% v/v) .
  • Bioactivity discrepancies : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and statistical tools (ANOVA, RSD <5%) to confirm reproducibility .

Q. What strategies are effective for studying enzyme interaction mechanisms?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 2XLS for PI3K) to predict binding poses of the morpholine-sulfonyl group .
  • Isothermal Titration Calorimetry (ITC) : Measure ΔH and Kd_d to quantify binding thermodynamics .
  • Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. How can stability under physiological conditions be systematically evaluated?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours. The benzamide bond is prone to hydrolysis at pH <3 .
  • Thermal stability : Use DSC/TGA to identify decomposition temperatures (>200°C suggests solid-state stability) .

Q. What advanced analytical methods are used to confirm supramolecular interactions?

  • X-ray crystallography : Resolve crystal structures to identify H-bonding between sulfonyl oxygen and active-site residues .
  • NMR titration : Track chemical shift perturbations in 1^1H NMR upon titrating with a target protein .

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